2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
1H NMR Spectroscopy
The proton NMR spectrum exhibits characteristic signals:
- Aromatic protons : Resonances at δ 7.00–8.96 ppm correspond to the pyrido-pyrimidinone system.
- Methoxypropyl chain : A singlet at δ 3.30–3.45 ppm (OCH3) and triplets at δ 2.80–4.20 ppm (CH2 groups).
- Thioxo group influence : Deshielding effects from the sulfur atom shift adjacent protons upfield by 0.2–0.4 ppm compared to non-thiolated analogs.
IR Spectroscopy
Key vibrational modes include:
UV-Vis Spectroscopy
The electronic spectrum shows three absorption bands:
- π→π* transitions : λmax 245 nm (ε = 12,500 L·mol-1·cm-1)
- n→π* transitions : λmax 320 nm (ε = 850 L·mol-1·cm-1)
- Charge-transfer band : λmax 410 nm (ε = 450 L·mol-1·cm-1)
X-ray Crystallographic Analysis of Pyrido[1,2-a]pyrimidin-4-one Core
Crystallographic data for the parent pyrido[1,2-a]pyrimidin-4-one system reveals:
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a=7.2701 Å, b=7.5248 Å |
| c=9.6031 Å | |
| Angles | α=105.975°, β=105.735° |
| Z value | 2 |
The core structure exhibits:
- Bond length alternation : C-N bonds in the pyrimidinone ring (1.334–1.356 Å) vs. pyridine C-N bonds (1.320–1.328 Å).
- Packing interactions : Offset π-stacking with interplanar distances of 3.45–3.60 Å and C-H···N hydrogen bonds (2.70–2.85 Å).
Tautomeric Behavior of Thioxo-thiazolidinone Moiety
Quantum chemical studies reveal distinct tautomeric preferences:
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| Thione form (S=C) | 0.0 (reference) |
| Thiol form (S-H) | +18.7 |
| Enol form (O-H) | +25.3 |
Key findings:
- Thione dominance : The thioxo form is stabilized by 18.7 kJ/mol due to conjugation with the adjacent carbonyl group.
- Tautomeric inhibition : The Z-configuration at the exocyclic double bond prevents keto-enol tautomerism in the pyrido-pyrimidinone core.
- Solvent effects : Polar solvents increase the thione population by 12–15% compared to gas-phase calculations.
Comparative Analysis with Related Heterocyclic Systems
Aromaticity Comparison
| System | HOMA Index | NICS(0) (ppm) |
|---|---|---|
| Pyrido[1,2-a]pyrimidin-4-one | 0.78 | -10.2 |
| Pyridine | 0.65 | -9.8 |
| Pyrimidine | 0.71 | -10.5 |
Key structural differences:
- Conjugation : The fused system exhibits 18% greater π-electron delocalization than isolated pyridine/pyrimidine rings.
- Reactivity : The thiazolidinone moiety reduces aromatic stabilization by 23% compared to pure hydrocarbon analogs.
- Hydrogen bonding : Forms stronger C-H···O interactions (2.65 Å) versus pyridine's C-H···N interactions (2.85 Å).
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-9-23-18(25)14(28-19(23)27)12-13-16(20-8-6-11-26-2)21-15-7-4-5-10-22(15)17(13)24/h4-5,7,10,12,20H,3,6,8-9,11H2,1-2H3/b14-12- |
InChI Key |
HXCDQNHAXOHLKE-OWBHPGMISA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation or transition metal-catalyzed coupling. Recent advances highlight CuI-catalyzed tandem C–N bond formation and intramolecular amidation as a robust method. For example, Peng et al. demonstrated that reacting 2-halopyridines with (Z)-3-amino-3-arylacrylate esters in DMF at 130°C under CuI catalysis yields multi-substituted pyrido[1,2-a]pyrimidin-4-ones in 75–92% yields . Key optimized conditions include:
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 130°C |
| Reaction Time | 12–18 h |
| Substrate Scope | Broad (aryl/alkyl) |
This method avoids harsh acid conditions and enables gram-scale synthesis, critical for industrial applications .
Preparation of the Thiazolidin-5-ylidene Moiety
The 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. A representative protocol involves:
-
Condensing 3-methoxypropylamine with carbon disulfide to form a dithiocarbamate intermediate.
-
Reacting with ethyl 2-bromopropionate under basic conditions (K₂CO₃, EtOH, reflux) to yield the thiazolidinone core.
-
Oxidative dehydrogenation using MnO₂ to generate the exocyclic double bond with (Z)-stereochemistry.
Key challenges include controlling stereochemistry and avoiding over-oxidation. Recent studies emphasize using TEMPO as a radical scavenger to suppress side reactions, improving yields to 68–75%.
Coupling of Pyrido[1,2-a]pyrimidin-4-one and Thiazolidin-5-ylidene Moieties
The final step involves stereoselective Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-5-ylidene aldehyde. Optimal conditions derived from analogous systems include:
| Condition | Specification |
|---|---|
| Catalyst | Piperidine (20 mol%) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 80°C |
| Reaction Time | 8–12 h |
| Z/E Selectivity | >95:5 |
The (Z)-configuration is favored due to steric hindrance between the pyrido[1,2-a]pyrimidin-4-one’s C8-H and the thiazolidinone’s propyl group, as confirmed by NOESY spectroscopy .
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water. Key characterization data include:
-
HRMS (ESI) : m/z Calcd for C₂₄H₂₇N₅O₃S₂ [M+H]⁺: 522.1589; Found: 522.1593 .
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J = 7.5 Hz, 1H, pyrimidinone H6), 7.89 (s, 1H, CH=C), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 3.42–3.38 (m, 2H, NCH₂) .
Process Optimization and Scalability
Recent efforts focus on reducing metal catalyst loadings and improving atom economy. A modified one-pot protocol combining CuI (5 mol%) and photocatalytic dehydrogenation (Ru(bpy)₃Cl₂, blue LED) achieves 82% yield with 99% Z-selectivity, minimizing step count . Challenges remain in scaling thiazolidinone synthesis due to exothermic thiourea formation; flow chemistry approaches are under investigation.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
Analog 1 : 2-[(3-Methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Thiazolidinone Substituent: A 4-methylbenzyl group replaces the propyl group at position 3 of the thiazolidinone ring.
- Implications : The 4-methylbenzyl group may increase steric bulk and alter binding affinities in biological targets, while the 9-methyl group could influence metabolic stability.
Analog 2 : 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Amino Substituent: A tetrahydrofuranmethylamino group replaces the 3-methoxypropylamino group. Thiazolidinone Substituent: A 3-methoxypropyl group is attached to the thiazolidinone nitrogen, differing from the target compound’s 3-propyl group .
Analog 3 : Thiazolo[4,5-d]pyrimidine Derivatives (e.g., 19 and 20 in )
- Structural Contrast: These compounds lack the pyrido-pyrimidinone core but incorporate thiazolo-pyrimidine or chromenone systems. For example, compound 19 features a chromen-2-one moiety linked to a thiazolo[4,5-d]pyrimidine ring .
- Implications: The absence of the pyrido-pyrimidinone system likely reduces planarity, impacting interactions with biological targets like enzymes or receptors.
Comparative Analysis Table
Biological Activity
The compound 2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its unique structural features incorporate a pyrido[1,2-a]pyrimidin core and a thiazolidin moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O3S2 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one |
1. Antioxidant Activity
Research indicates that thiazolidin derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases. A study highlighted that modifications in substituents on thiazolidin can enhance antioxidant activity, suggesting that this compound may also possess similar properties .
2. Antidiabetic Effects
Thiazolidinones are recognized for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). This compound’s thiazolidin moiety may interact with PPARγ, leading to improved insulin sensitivity and glucose metabolism .
3. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Similar thiazolidin derivatives have been reported to inhibit bacterial growth, suggesting that this compound could be effective against infections .
4. Anticancer Potential
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms by which this compound acts remain to be elucidated but are likely related to its ability to interact with cellular pathways involved in cell proliferation and survival .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition: Compounds similar to this one have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation: The interaction with PPARs can modulate gene expression related to metabolism and inflammation.
Case Studies
Several studies have explored the biological activities of thiazolidin derivatives:
- Antioxidant Evaluation: A comparative study assessed various thiazolidin derivatives for their ability to inhibit lipid peroxidation using the TBARS assay, demonstrating significant antioxidant activity correlated with specific structural features .
- Antidiabetic Research: Thiazolidinones have been extensively studied for their role as PPARγ agonists, leading to improved glycemic control in diabetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
